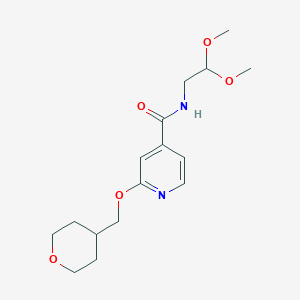

N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-20-15(21-2)10-18-16(19)13-3-6-17-14(9-13)23-11-12-4-7-22-8-5-12/h3,6,9,12,15H,4-5,7-8,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMXBFNQWRZCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=NC=C1)OCC2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article discusses its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C_{13}H_{19}N_{3}O_{5}

- Molecular Weight : 299.31 g/mol

The structural features include a dimethoxyethyl group, a tetrahydro-2H-pyran moiety, and an isonicotinamide backbone, which are crucial for its biological interactions.

Research indicates that this compound exhibits activity through several mechanisms:

- COX-2 Inhibition : The compound has been analyzed for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies utilizing quantitative structure-activity relationship (QSAR) models have demonstrated that modifications to the molecular structure can enhance inhibitory potency against COX-2, suggesting a pathway for optimizing anti-inflammatory properties .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isonicotinamide compounds possess antimicrobial properties. The presence of the tetrahydro-pyran ring may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies focus on how different functional groups influence the biological activity of the compound. Key findings include:

| Functional Group | Effect on Activity |

|---|---|

| Dimethoxyethyl group | Enhances solubility and bioavailability |

| Tetrahydro-pyran moiety | Increases binding affinity to target enzymes |

| Isonicotinamide backbone | Essential for maintaining biological activity |

These insights help guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies and Experimental Findings

- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing inflammation and pain associated with arthritis. The pharmacokinetics of these compounds indicate favorable absorption and distribution profiles.

- In Vitro Assays : Laboratory assays have demonstrated that the compound exhibits significant inhibition of COX-2 at low micromolar concentrations, indicating potential for therapeutic use in inflammatory diseases .

- Comparative Analysis : A comparative study with other known COX inhibitors revealed that this compound has a unique profile that may offer advantages over existing therapies, particularly in terms of side effects and efficacy .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits significant cytotoxic effects against various cancer cell lines. A study showed that derivatives of isonicotinamide compounds can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapies .

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Preliminary tests indicate that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Data Table: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 128 µg/mL | |

| Escherichia coli | 256 µg/mL |

Formulation and Delivery

The incorporation of this compound into drug formulations is being explored to enhance bioavailability and therapeutic efficacy:

1. Nanoparticle Systems

Recent advancements in drug delivery systems utilizing nanoparticles have shown improved solubility and targeted delivery for isonicotinamide derivatives. The encapsulation of this compound in lipid-based nanoparticles has been reported to enhance its pharmacokinetic profile .

Data Table: Formulation Strategies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how are reaction conditions optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using KOH or NaH) can introduce functional groups like pyridylmethoxy moieties . Reduction steps may employ iron powder in acidic media to generate intermediates like aniline derivatives . Condensation with cyanoacetic acid using coupling agents (e.g., HATU or DCC) ensures efficient amide bond formation. Optimization parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., MeOH or DMF), and catalyst loading to minimize side reactions .

Q. How is the structural integrity of this compound validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, C-O-C ether stretches at ~1100 cm⁻¹) .

- NMR Analysis : ¹H NMR confirms aromatic proton environments (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.3 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) and quaternary carbons in the tetrahydro-2H-pyran ring .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds involving N–H···O or C–H···π contacts). For example, torsion angles (e.g., 4° for Z-conformation in related structures) and unit cell parameters (e.g., monoclinic systems) are critical for conformational analysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) during structural validation?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals to resolve overlapping peaks (e.g., distinguishing pyran vs. pyridine protons) .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to identify misassignments .

- Cross-Referencing : Compare crystallographic data (e.g., bond lengths and angles) with spectroscopic results to validate tautomeric forms or rotational isomers .

Q. How can in vitro models be designed to evaluate the compound’s mechanism of action in modulating oxidative stress pathways?

- Methodological Answer :

- Cell-Based Assays : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in H2O2-induced oxidative stress models. Pre-treat cells with the compound (1–50 µM) and measure fluorescence intensity to quantify ROS scavenging .

- Enzyme Inhibition Studies : Test inhibition of NADPH oxidase or xanthine oxidase via spectrophotometric assays (e.g., cytochrome c reduction for superoxide detection). IC50 values are calculated using non-linear regression .

- Transcriptional Profiling : RNA-seq or qPCR evaluates antioxidant gene expression (e.g., NRF2, SOD1) to link activity to molecular pathways .

Q. What experimental designs address stability challenges (e.g., hydrolytic degradation) in aqueous buffers?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), thermal (40–80°C), and photolytic conditions. Monitor degradation via HPLC-UV at 254 nm and identify degradants using LC-MS/MS .

- Stabilization Strategies : Use lyophilization for long-term storage or incorporate cyclodextrins as excipients to enhance solubility and prevent hydrolysis .

Data Analysis & Contradiction Management

Q. How are computational tools (e.g., molecular docking) applied to rationalize conflicting bioactivity data across cell lines?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., Keap1-NRF2). Compare binding affinities across cell lines with varying receptor expression levels .

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 in HEK293 vs. HepG2 cells) and apply statistical tests (ANOVA) to identify cell-specific confounding factors .

Safety & Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation (e.g., MeOH, DCM) .

- Waste Disposal : Segregate halogenated (e.g., DCM) and non-halogenated solvents for incineration or EPA-approved treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.